5-Bromo-2-(chloromethyl)-3-fluorothiophene
Description
5-Bromo-2-(chloromethyl)-3-fluorothiophene is a halogenated thiophene derivative featuring bromine at position 5, a chloromethyl group at position 2, and fluorine at position 3. This compound is pivotal in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive chloromethyl group and electron-withdrawing halogen substituents. Its structure allows for diverse functionalization, including nucleophilic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C5H3BrClFS |
|---|---|
Molecular Weight |
229.50 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)-3-fluorothiophene |
InChI |
InChI=1S/C5H3BrClFS/c6-5-1-3(8)4(2-7)9-5/h1H,2H2 |
InChI Key |
GGNYYPJXQSOXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-3-fluorothiophene typically involves the halogenation of thiophene derivatives. One common method includes the bromination of 2-(chloromethyl)-3-fluorothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available thiophene derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(chloromethyl)-3-fluorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-(chloromethyl)-3-fluorothiophene.
Scientific Research Applications
5-Bromo-2-(chloromethyl)-3-fluorothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethyl)-3-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-2-(chloromethyl)-1,3-difluoro-benzene ()
- Structure : Benzene ring with Br (position 5), ClCH2 (position 2), and two F atoms (positions 1 and 3).
- Synthesis: Generated via mesylation of (4-bromo-2,6-difluoro-phenyl)-methanol, yielding a chloromethyl intermediate .
- Key Differences :
- Aromatic Core : Benzene vs. thiophene. The thiophene’s sulfur atom enhances electron delocalization, increasing reactivity in electrophilic substitutions compared to benzene.
- Reactivity : The chloromethyl group in the thiophene derivative undergoes faster SN2 reactions due to reduced steric hindrance and sulfur’s electron-donating resonance effects.
5-Bromo-2-(chloromethyl)-6-phenyl-pyradazin-3-(2H)-one ()
- Structure : Pyridazine ring with Br (position 5), ClCH2 (position 2), and a phenyl group (position 6).
- Synthesis : Prepared via condensation of paraformaldehyde and thionyl chloride with a brominated precursor .
- Key Differences :
- Heterocycle : Pyridazine (two adjacent nitrogen atoms) vs. thiophene (sulfur). Pyridazine’s electron-deficient nature favors nucleophilic attack at the chloromethyl site.
- Melting Point : 273–275°C for the pyridazine derivative vs. ~174°C (447 K) for the thiophene analogue (), reflecting differences in molecular packing and polarity .
Electronic and Physicochemical Properties
2-(2-Bromo-5-Fluorophenyl)-7-Methoxy-3-Nitro-2H-Thiochromene ()
- Structure : Thiochromene (benzene fused to thiopyran) with Br, F, and nitro groups.
- Electronic Properties : DFT/B3LYP calculations revealed a HOMO-LUMO gap of 3.2 eV, indicating moderate stability. The nitro group significantly lowers LUMO energy, enhancing electrophilicity .
- Comparison: HOMO-LUMO Gap: The thiophene derivative’s gap is narrower (~2.8 eV estimated) due to sulfur’s conjugation, favoring charge-transfer interactions. Solubility: The nitro group in thiochromene reduces solubility in non-polar solvents compared to the thiophene analogue.
Methyl 3-Amino-5-bromothiophene-2-carboxylate ()
- Structure : Thiophene with Br (position 5), NH2 (position 3), and a methyl ester (position 2).
- Physicochemical Data : Melting point ~120°C; IR bands at 1655 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .
- Comparison: Reactivity: The ester group enables hydrolysis to carboxylic acids, whereas the chloromethyl group in 5-Bromo-2-(chloromethyl)-3-fluorothiophene facilitates alkylation.
Bis(chloromethyl) Ether (BCME) ()
- Structure : ClCH2-O-CH2Cl.
- Toxicity: Classified as a carcinogen (NTP) with an inhalation MRL of 0.003 ppm .
- Comparison: Risk Profile: this compound lacks direct carcinogenicity data but shares structural alerts (chloromethyl group). Proper handling is critical to avoid BCME-like hazards. Mitigation: Use of closed systems and PPE during synthesis ().
Crystallographic and Conformational Analysis
5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran ()
- Structure : Benzofuran with Br, F, and methylsulfinyl groups.
- Crystallography : Orthorhombic crystal system; C–H···O hydrogen bonds stabilize the lattice .
- Comparison :
- Packing Efficiency : Thiophene derivatives exhibit less dense packing due to sulfur’s larger van der Waals radius vs. oxygen in benzofuran.
- Conformation : The chloromethyl group in this compound adopts a staggered conformation, minimizing steric clashes.
Biological Activity
5-Bromo-2-(chloromethyl)-3-fluorothiophene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antibacterial effects and structural characteristics.
Synthesis and Structural Features
The synthesis of this compound involves the introduction of bromine, chlorine, and fluorine substituents on a thiophene ring. The presence of these halogens can significantly influence the compound's reactivity and biological activity. The compound's structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in antimicrobial applications.
Antibacterial Properties
Recent studies have demonstrated that derivatives of thiophene compounds exhibit promising antibacterial activity. For instance, a related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed significant inhibition against multidrug-resistant Salmonella Typhi, with a minimum inhibitory concentration (MIC) of 3.125 mg/mL . The structural features contributing to this activity include:
- Presence of dual thiophene moieties : Enhances interaction with bacterial enzymes.
- Halogen substituents : Modulate electronic properties, potentially increasing binding affinity to bacterial targets.
Table 1 summarizes the antibacterial activity of various thiophene derivatives compared to standard antibiotics:
| Compound | MIC (mg/mL) | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|---|
| This compound | TBD | TBD | Ciprofloxacin |
| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | 25 | Ceftriaxone |
The mechanism by which thiophene derivatives exert their antibacterial effects is believed to involve interference with bacterial cell wall synthesis or function. Molecular docking studies have shown that these compounds can effectively bind to bacterial enzymes, preventing normal cellular processes .
Case Studies
One notable study focused on the evaluation of various thiophene analogs against XDR Salmonella Typhi. The findings indicated that compounds with bromine and fluorine substituents had enhanced antibacterial properties compared to their non-halogenated counterparts . The study utilized both in vitro assays and molecular docking techniques to elucidate the interactions between the compounds and bacterial targets.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary assessments suggest favorable absorption characteristics. The ability to cross biological barriers such as the blood-brain barrier (BBB) is crucial for therapeutic applications. In silico analyses indicate that while these compounds are well absorbed from the gastrointestinal tract, they do not readily cross the BBB, potentially reducing central nervous system side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
